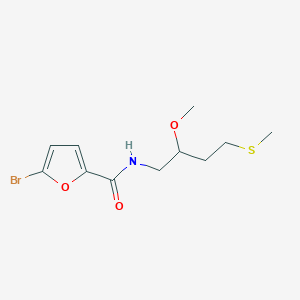
5-Bromo-N-(2-methoxy-4-methylsulfanylbutyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(2-methoxy-4-methylsulfanylbutyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as BML-210 and is a potent inhibitor of the transcription factor NF-kappa B.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(2-methoxy-4-methylsulfanylbutyl)furan-2-carboxamide involves the inhibition of the transcription factor NF-kappa B. This transcription factor is responsible for the expression of various genes involved in inflammation, immune response, and cell survival. By inhibiting NF-kappa B, this compound can reduce the expression of these genes and, therefore, reduce inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-N-(2-methoxy-4-methylsulfanylbutyl)furan-2-carboxamide have been extensively studied. This compound has been shown to reduce inflammation and immune response in various animal models. It has also been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. Additionally, this compound has been shown to have a neuroprotective effect and can reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-N-(2-methoxy-4-methylsulfanylbutyl)furan-2-carboxamide in lab experiments include its potent inhibition of NF-kappa B, which makes it a valuable tool for studying the role of this transcription factor in various biological processes. However, the limitations of using this compound include its complex synthesis method and potential toxicity, which requires careful handling.
Direcciones Futuras
There are many potential future directions for the study of 5-Bromo-N-(2-methoxy-4-methylsulfanylbutyl)furan-2-carboxamide. One direction is the development of more efficient synthesis methods to make this compound more accessible to researchers. Another direction is the investigation of the potential use of this compound in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the role of this compound in neuroprotection and oxidative stress reduction in the brain could be further explored. Finally, the potential toxicity of this compound could be investigated to ensure safe handling in lab experiments.
Conclusion:
5-Bromo-N-(2-methoxy-4-methylsulfanylbutyl)furan-2-carboxamide is a potent inhibitor of the transcription factor NF-kappa B that has gained significant attention in scientific research. Its potential applications in various fields of research, including the treatment of cancer, autoimmune disorders, and inflammatory diseases, make it a valuable tool for researchers. The complex synthesis method and potential toxicity of this compound require careful handling, but the many potential future directions for its study make it an exciting area of research.
Métodos De Síntesis
The synthesis of 5-Bromo-N-(2-methoxy-4-methylsulfanylbutyl)furan-2-carboxamide involves the reaction of 5-bromo-2-furoic acid with 2-amino-4-methoxy-1-butanol in the presence of thionyl chloride. The resulting product is then treated with methylsulfonyl chloride to obtain the desired compound. The synthesis of this compound is a multistep process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-Bromo-N-(2-methoxy-4-methylsulfanylbutyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of research. It has been shown to inhibit the transcription factor NF-kappa B, which plays a crucial role in inflammation, immune response, and cell survival. Therefore, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
5-bromo-N-(2-methoxy-4-methylsulfanylbutyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-15-8(5-6-17-2)7-13-11(14)9-3-4-10(12)16-9/h3-4,8H,5-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVDGQBSBOPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)
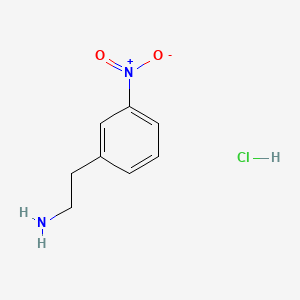
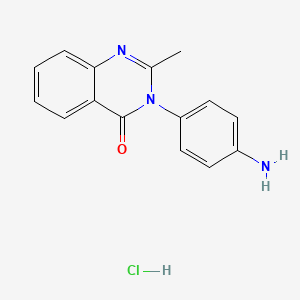
![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)
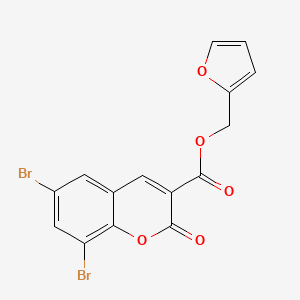
![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)
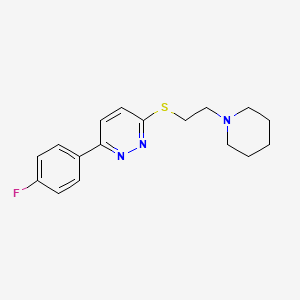
![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)
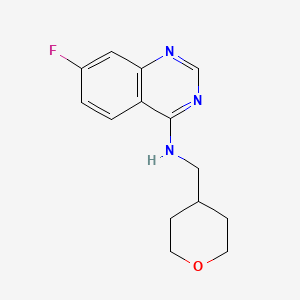
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2541450.png)
![N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2541453.png)
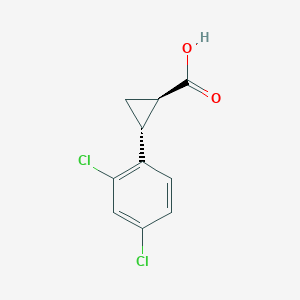
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2541456.png)